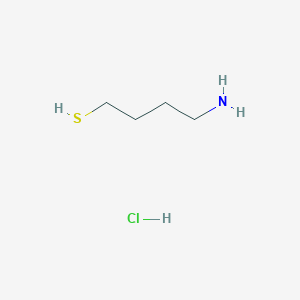

4-Aminobutane-1-thiol hydrochloride

Description

Significance of Aminoalkyl Thiols in Modern Organic Synthesis and Materials Science

Aminoalkyl thiols are a class of organic compounds that possess both an amine and a thiol functional group. This bifunctional nature makes them exceptionally versatile in both organic synthesis and materials science.

In organic synthesis , the thiol group is a potent nucleophile and can readily participate in reactions like thiol-ene and thiol-yne "click" chemistry, which are known for their high efficiency and mild reaction conditions. researchgate.net Thiols can also be oxidized to form disulfide bonds (-S-S-), a linkage crucial for the structure and stability of proteins. ebsco.commasterorganicchemistry.com The amino group, on the other hand, can act as a nucleophile or a base, and can be used to form amides, imines, and other nitrogen-containing structures. mdpi.com The ability of these two groups to react independently allows for sequential modifications, making aminoalkyl thiols valuable linkers or scaffolds in the construction of complex molecules. smolecule.com

In materials science , the thiol group's strong affinity for noble metal surfaces, particularly gold, is widely exploited to form highly ordered, self-assembled monolayers (SAMs). sigmaaldrich.cominterchim.fr This interaction provides a robust method for anchoring molecules to a surface. creative-proteomics.com Once anchored via the thiol group, the exposed amino group is available for further functionalization. interchim.fr This allows for the precise engineering of surface properties, which is critical for applications such as:

Sensors : Immobilizing biomolecules or receptors to detect specific analytes. creative-proteomics.com

Biocompatible Coatings : Creating surfaces that can interact with biological systems in a controlled manner, for example, in medical implants or drug delivery systems. sigmaaldrich.com

Nanotechnology : Functionalizing nanoparticles to control their stability, solubility, and interaction with other molecules or cells. nih.govmdpi.com

The dual functionality of aminoalkyl thiols provides a powerful toolkit for chemists and materials scientists to build complex molecular architectures and to tailor the properties of surfaces and materials with high precision. creative-proteomics.comsigmaaldrich.com

Overview of Key Research Domains for 4-Aminobutane-1-thiol (B1328795) Hydrochloride

The unique properties of 4-aminobutane-1-thiol hydrochloride make it a valuable tool in several key areas of scientific research. Its ability to act as a molecular linker is central to its applications.

Self-Assembled Monolayers (SAMs): A primary application of 4-aminobutane-1-thiol is in the formation of SAMs on gold and other metal surfaces. interchim.frocha.ac.jp The thiol group chemisorbs onto the gold surface, creating a stable, organized single layer of molecules. interchim.frsigmaaldrich.com The terminal amino groups are then presented outwards from the surface. These amino groups can be protonated or deprotonated depending on the pH, allowing for the control of surface charge. uba.ar This creates a functionalized surface that can be used to immobilize proteins, DNA, or other molecules for biosensor development or to study surface interactions. interchim.fr For instance, the amino-terminated surface can be used to attach anionic molecules or nanoparticles through electrostatic interactions. ocha.ac.jp

Nanoparticle Functionalization: In nanotechnology, 4-aminobutane-1-thiol hydrochloride is used to modify the surface of nanoparticles, particularly gold nanoparticles (AuNPs). nih.govmdpi.com The thiol group anchors the molecule to the nanoparticle surface, while the amino group provides a reactive site for further conjugation. nih.govmdpi.com This functionalization is crucial for:

Stabilizing nanoparticles in solution to prevent aggregation.

Introducing specific functionalities , such as attaching drug molecules for targeted delivery or fluorescent dyes for imaging. mdpi.com

Controlling nanoparticle size during synthesis. nih.gov

Bioconjugation and Interfacial Chemistry: The bifunctional nature of 4-aminobutane-1-thiol hydrochloride makes it an ideal crosslinking agent in bioconjugation chemistry. The thiol group can react with specific sites on a biomolecule (like a disulfide bond), while the amino group can be coupled to another molecule or surface. nih.gov This allows for the controlled assembly of complex biomolecular structures. Its role as a linker is fundamental in studies of interfacial chemistry, where creating well-defined molecular layers is essential for understanding electron transfer, molecular recognition, and catalytic processes at surfaces. ocha.ac.jp

| Research Domain | Role of 4-Aminobutane-1-thiol Hydrochloride | Key Outcomes |

| Self-Assembled Monolayers (SAMs) | Forms an ordered monolayer on gold surfaces via the thiol group. interchim.frocha.ac.jp | Creates a positively charged or neutral surface (depending on pH) with reactive amino groups for further functionalization. uba.ar |

| Nanoparticle Functionalization | Acts as a capping and functionalizing agent for nanoparticles. nih.govmdpi.com | Improves nanoparticle stability and provides sites for attaching other molecules (e.g., drugs, dyes). mdpi.com |

| Bioconjugation | Serves as a molecular linker to connect different molecules or a molecule to a surface. | Enables the construction of complex, functional biomolecular systems and surfaces. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobutane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c5-3-1-2-4-6;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJZMUQZPYGLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594284 | |

| Record name | 4-Aminobutane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-39-2 | |

| Record name | 4-Aminobutane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminobutane 1 Thiol Hydrochloride and Its Chemical Analogs

Established Synthetic Routes to the Core Structure

The construction of the 4-aminobutane-1-thiol (B1328795) backbone can be achieved through several established pathways, each offering distinct advantages in terms of starting materials, scalability, and reaction conditions.

A primary strategy for introducing the thiol functionality is through the reduction of a disulfide bond. This approach typically involves the synthesis of a symmetrical disulfide precursor, such as bis(4-aminobutyl) disulfide, which is then cleaved to yield two molecules of the desired aminothiol (B82208). The disulfide linkage is relatively stable, allowing for manipulations of other parts of the molecule before its final reduction.

The reduction of the disulfide bond can be accomplished using a variety of reducing agents. The choice of reagent often depends on the pH requirements and the presence of other functional groups in the molecule. wikipedia.org Thiol-disulfide exchange reactions are fundamental to this process. wikipedia.org

Commonly employed reducing agents include phosphines and thiols.

Tris(2-carboxyethyl)phosphine (TCEP) : TCEP is a potent, odorless, and water-soluble reducing agent that is effective over a wide pH range (1.5-9.0). biosyn.com It selectively reduces disulfide bonds without reacting with other functional groups, and its resistance to air oxidation makes it a convenient laboratory reagent. biosyn.com Reductions with TCEP are often rapid, completing in minutes at room temperature. biosyn.com

Dithiothreitol (DTT) : Known as Cleland's reagent, DTT is a classic dithiol reducing agent. It is highly effective but has limitations, including a strong odor and instability in basic solutions. nih.gov Its mechanism involves the formation of a stable six-membered ring containing a disulfide bond, which drives the reduction of the target disulfide. nih.gov

Monothiols : Simple thiols like 2-aminothiophenol (B119425) can also be used to reduce disulfide bonds, particularly under weakly acidic conditions. nih.gov Other biologically relevant thiols such as glutathione (B108866) and cysteine can also facilitate this transformation. csic.es

Table 1: Comparison of Common Disulfide Reducing Agents

| Reducing Agent | Abbreviation | Key Features | pH Range |

|---|---|---|---|

| Tris(2-carboxyethyl)phosphine | TCEP | Odorless, stable, water-soluble, selective. biosyn.com | Wide (1.5 - 9.0) biosyn.com |

| Dithiothreitol | DTT | Highly effective, forms stable oxidized product. nih.gov | Optimal near neutral/basic pH |

| 2-Aminothiophenol | - | Effective under weakly acidic conditions. nih.gov | Weakly Acidic nih.gov |

Direct Synthetic Approaches from Related Precursors

Direct synthetic methods aim to construct the aminothiol skeleton without relying on a final disulfide reduction step. These routes often involve nucleophilic substitution or ring-opening reactions.

A prominent direct method is a modification of the Gabriel synthesis , which is a reliable process for forming primary amines from primary alkyl halides. wikipedia.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org In a typical sequence for an aminothiol, potassium phthalimide (B116566) acts as an ammonia (B1221849) surrogate (H₂N⁻), reacting with a haloalkylthioacetate. wikipedia.orgmasterorganicchemistry.com For instance, the synthesis of 4-aminobutane-1-thiol can proceed via the reaction of 2-(4-bromobutyl)isoindoline-1,3-dione with a thioacetate (B1230152) salt. The final step involves the liberation of the primary amine from the phthalimide group, commonly achieved by reacting with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. wikipedia.orglibretexts.org

Another direct approach involves the ring-opening of heterocyclic precursors . For example, the regioselective opening of cyclic thioethers, such as thiolanes or thianes, or cyclic sulfamidates by nitrogen nucleophiles can yield aminothiols. researchgate.netnih.gov Similarly, the reaction of epoxides with sulfur nucleophiles is a common strategy for synthesizing β-hydroxy thioethers, and analogous reactions with aziridines can produce vicinal amino thiols. mdpi.comntu.edu.sg These methods can offer excellent control over regioselectivity and stereochemistry. researchgate.net

While 4-aminobutane-1-thiol is an achiral molecule, the synthesis of its chiral analogs, which are valuable building blocks, requires enantioselective methods. nih.gov These strategies are crucial for producing optically pure compounds for applications in pharmaceuticals and materials science. rsc.org

Significant progress has been made in the catalytic asymmetric hydrogenation (AH) of prochiral precursors like enamines and imines to produce chiral amines. nih.gov This can be adapted for aminothiol synthesis. For instance, a ketone precursor could undergo enantioselective aminoallylation via copper-catalyzed reductive coupling to generate chiral 1,2-aminoalcohols, which could then be converted to the corresponding aminothiols. nih.gov

Enzymatic synthesis offers a powerful alternative for creating chiral amino acids and their derivatives with high enantiopurity. rsc.org Enzymes can catalyze reactions like the asymmetric reductive amination of keto acids or the enantioselective addition of ammonia to α,β-unsaturated acids, which could be applied to precursors containing a protected thiol group. rsc.org

For chiral aminothiols, new ligands are continuously being developed to improve the enantioselectivity of reactions such as the addition of organozinc reagents to aldehydes. rsc.orgresearchgate.net Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, can also be employed, though direct asymmetric synthesis is often more efficient.

Strategic Protection and Deprotection of Amine and Thiol Functionalities

The dual reactivity of aminothiols necessitates a careful strategy of functional group protection during multi-step synthesis. libretexts.org Protecting groups are temporary modifications that mask a reactive site, allowing chemical transformations to be performed selectively at other positions in the molecule. libretexts.org

Protecting the nucleophilic amino group is critical to prevent unwanted side reactions such as alkylation or acylation. libretexts.org The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal.

Common N-protecting groups include:

tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of non-acidic conditions. youtube.com It is readily removed with strong acids like trifluoroacetic acid (TFA). youtube.comnih.gov

9-Fluorenylmethyloxycarbonyl (Fmoc) : The Fmoc group is introduced using Fmoc-OSu or Fmoc-Cl. It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. nih.gov This orthogonality to the acid-labile Boc group is highly valuable in complex syntheses.

Phthalimide (Phth) : As used in the Gabriel synthesis, the phthalimide group serves as an effective protection for primary amines. masterorganicchemistry.com The nitrogen lone pair is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic. masterorganicchemistry.com Deprotection is typically achieved with hydrazine. wikipedia.org

Triphenylmethyl (Trityl, Tr) : This bulky group can be used to protect primary and secondary amines. It is introduced using trityl chloride and removed under mild acidic conditions. libretexts.org

Table 2: Common N-Protecting Groups in Aminothiol Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) youtube.com | Strong Acid (e.g., TFA) youtube.comnih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl nih.gov | Base (e.g., Piperidine) nih.gov |

| Phthalimide | Phth | Potassium Phthalimide wikipedia.orgmasterorganicchemistry.com | Hydrazine wikipedia.orglibretexts.org |

| Triphenylmethyl | Trityl | Trityl chloride libretexts.org | Mild Acid libretexts.org |

S-Protection Strategies for Selective Reactivity

The thiol group is highly susceptible to oxidation, particularly to form disulfides, and is a potent nucleophile. csic.es Therefore, protection of the thiol (S-protection) is often necessary during synthesis.

Common S-protecting groups include:

Triphenylmethyl (Trityl, Tr) : The trityl group is a widely used protecting group for thiols due to its steric bulk, which effectively shields the sulfur atom. nih.gov It is typically introduced using trityl chloride in the presence of a base. The S-trityl group is stable to basic conditions but can be cleaved by acids or by reduction with silanes.

Disulfide Formation : The thiol can be protected by converting it into a disulfide. This can be a symmetrical disulfide or a mixed disulfide. The disulfide bond is stable under many reaction conditions and can be readily cleaved at a later stage by reduction with agents like TCEP or DTT to regenerate the free thiol. wikipedia.orgbiosyn.comcsic.es

Thioacetates : Reaction with acetyl chloride or acetic anhydride (B1165640) can form a thioacetate. This group is stable to moderately acidic conditions and can be removed by basic hydrolysis to liberate the thiol.

Table 3: Common S-Protecting Groups in Aminothiol Synthesis

| Protecting Group | Strategy | Introduction | Cleavage Condition |

|---|---|---|---|

| Triphenylmethyl | Steric Shielding | Trityl chloride nih.gov | Acidolysis, Reduction nih.gov |

| Disulfide | Oxidation | Oxidation (e.g., air, I₂) | Reduction (e.g., TCEP, DTT) biosyn.comnih.gov |

| Acetyl | Acylation | Acetyl chloride | Basic Hydrolysis |

Orthogonal Deprotection Sequences

In the synthesis of complex molecules containing both amino and thiol functionalities, an orthogonal protection strategy is essential. thieme-connect.de This strategy involves selecting protecting groups for the amine and thiol groups that can be removed by different, non-interfering reagents. thieme-connect.desigmaaldrich.com This allows for selective functionalization at either the nitrogen or the sulfur atom.

For instance, in solid-phase peptide synthesis (SPPS), which frequently involves amino acids with functionalized side chains like cysteine (containing a thiol) and lysine (B10760008) (containing an amine), a variety of orthogonal protecting groups are employed. sigmaaldrich.comiris-biotech.de The α-amino group is commonly protected with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed using piperidine. thieme-connect.denih.gov The side-chain amine of a lysine analog could be protected with an acid-labile group such as Boc (tert-butyloxycarbonyl), which is stable to piperidine but removed with acids like trifluoroacetic acid (TFA). nih.gov

For the thiol group, several protecting groups are available that are stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. A common example is the trityl (Trt) group, which can be cleaved under mildly acidic conditions in the presence of scavengers. sigmaaldrich.com Another option for thiol protection is the t-butylthio (S-tBu) group, which is stable to TFA but can be removed by reducing agents like thiols (e.g., β-mercaptoethanol) or phosphines. sigmaaldrich.com

This multi-layered protection scheme allows for a planned sequence of deprotection and subsequent reactions. For example, a synthetic precursor to a 4-aminobutane-1-thiol analog could have its amine protected with Fmoc and its thiol with Trt. The Fmoc group can be removed first with a base to allow for reaction at the amine, leaving the Trt-protected thiol intact. Subsequently, the Trt group can be removed with acid to expose the thiol for further functionalization. thieme-connect.desigmaaldrich.com

Table 1: Orthogonal Protecting Groups for Amine and Thiol Functionalities

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF nih.gov | Acid, Reduction |

| Amine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) nih.gov | Base, Hydrogenolysis |

| Amine | Benzyloxycarbonyl | Z (or Cbz) | Hydrogenolysis (e.g., H₂/Pd-C) | Acid, Base |

| Thiol | Trityl | Trt | Mild Acid (e.g., TFA in DCM with scavengers) sigmaaldrich.com | Base, mild reduction |

| Thiol | tert-Butylthio | tButhio | Reduction (e.g., β-mercaptoethanol, phosphines) sigmaaldrich.com | Acid (TFA) |

Functionalization and Derivatization Reactions of 4-Aminobutane-1-thiol Hydrochloride

The dual functionality of 4-aminobutane-1-thiol hydrochloride allows it to undergo a diverse range of chemical transformations at both its primary amine and terminal thiol groups, making it a valuable building block in organic and medicinal chemistry.

Reactivity at the Primary Amine Group

The primary amine group in 4-aminobutane-1-thiol is a potent nucleophile and can participate in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile, attacking electron-deficient centers. This reactivity enables its participation in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions. A notable example of this reactivity is the reaction of aminothiols with nitriles. For instance, aminothiols can react with α-aminonitriles, where the amine group attacks the nitrile carbon. This reaction can lead to the formation of thiazolines, which can subsequently be hydrolyzed to yield mercaptoamides. mdpi.comnih.gov This type of reaction highlights the nucleophilic character of the amine in forming new carbon-nitrogen bonds. mdpi.com

The primary amine of 4-aminobutane-1-thiol readily undergoes acylation reactions with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to form stable amide bonds. This reaction is fundamental in peptide chemistry and is often facilitated by coupling reagents such as HOBt (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov This process is essential for incorporating the aminothiol moiety into larger molecular scaffolds. nih.gov

Furthermore, the amine group can react with isocyanates or chloroformates to form urethane (B1682113) (carbamate) linkages. The synthesis of functionalized polyurethanes has been demonstrated through an amine-thiol-ene conjugation process, where the aminolysis of a thiolactone by a primary amine is a key step, leading to the in situ formation of a reactive thiol that then participates in polymerization. rsc.org This showcases the utility of the amine's nucleophilicity in the creation of polyurethane materials. rsc.org

Reactivity at the Terminal Thiol Group

The thiol group is known for its distinct reactivity, particularly its propensity for oxidation and its ability to act as a soft nucleophile.

One of the most characteristic reactions of thiols is their oxidation to form disulfides. The thiol group of 4-aminobutane-1-thiol can be readily oxidized to yield the corresponding symmetrical disulfide, bis(4-aminobutyl) disulfide. researchgate.net This transformation can be achieved using a variety of mild oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen, often catalyzed by metal ions. sci-hub.seorganic-chemistry.org The formation of disulfide bonds is a critical process in protein folding, where it links cysteine residues. libretexts.org The conversion of thiols to disulfides is a two-electron oxidation process that can proceed through intermediates like sulfenic acids (RSOH). nih.gov The reaction is generally facile and can often be stopped at the disulfide stage without further oxidation to sulfonic acids, especially under controlled conditions. sci-hub.se

Table 2: Common Reagents for Thiol Oxidation to Disulfides

| Reagent | Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic iodide ion organic-chemistry.org | Common and environmentally benign oxidant. |

| Iodine (I₂) | Presence of a base | A classic method for thiol oxidation. |

| Dimethyl Sulfoxide (DMSO) | Catalyzed by Mo(VI) organic-chemistry.org | Mild conditions, selective conversion. |

| N-Bromosuccinimide (NBS) | Dichloromethane, catalyst-free researchgate.net | Rapid and highly efficient for symmetrical disulfides. |

Thiol-Ene Coupling Reactions

The thiol-ene reaction is a powerful and widely used "click" chemistry reaction that involves the addition of a thiol to an alkene. nih.govwikipedia.org This reaction can be initiated either by radicals or by a nucleophilic catalyst, with the radical-mediated pathway being particularly common. wikipedia.orgchem-station.com

The process begins with the generation of a thiyl radical from a thiol compound, which then adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical. wikipedia.org This radical subsequently abstracts a hydrogen atom from another thiol molecule, resulting in the formation of a thioether and regenerating a thiyl radical to continue the reaction cycle. nih.govwikipedia.org The reaction is known for its high efficiency, stereoselectivity, and tolerance of various functional groups, making it a valuable tool in organic synthesis and materials science. wikipedia.orgchem-station.com

Key features of the thiol-ene reaction include:

High Yields and Selectivity: The reaction typically proceeds with high conversion rates and minimal side products. nih.govwikipedia.org

Mild Reaction Conditions: It can often be carried out under ambient temperature and in aqueous solutions. nih.govyoutube.com

Orthogonality: The reaction is compatible with a wide range of other chemical functionalities, allowing for complex molecular designs. nih.gov

For the synthesis of aminothiol derivatives, the thiol-ene reaction can be employed to couple a thiol-containing molecule with an alkene that bears an amino group, or vice versa. The versatility of this reaction allows for the creation of diverse molecular architectures, including cyclic structures and dendrimers. wikipedia.orgnih.gov Intramolecular thiol-ene reactions have proven effective in synthesizing sulfur-containing heterocycles, such as four- to eight-membered rings and macrocycles. wikipedia.orgnih.gov

The regioselectivity of the intramolecular cyclization is influenced by factors like the stability of the resulting alkyl radical and the reaction conditions. nih.gov Photoinitiation is a common method for initiating radical thiol-ene reactions, with Type I photoinitiators often being preferred. researchgate.net

Table 1: Examples of Thiol-Ene Coupling Reactions in the Synthesis of Functionalized Molecules

| Reactants | Catalyst/Initiator | Product Type | Key Findings | Reference |

| Alkene-containing amino acids and glycosyl thiols | Photoinitiator (DPAP) | Glycosylated amino acids | Efficient synthesis with high selectivity. | nih.gov |

| Thiol-terminated polystyrene and various alkenes | Photoinitiator (DMPA) | Functionalized polymers | DMPA showed high efficiency as a photoinitiator. | researchgate.net |

| Penicillin derivative with an internal alkene | UV irradiation | Penicillin derivatives | Powerful strategy for synthesizing complex molecules. | nih.gov |

| 4,5-Unsaturated saccharides and various thiols | Photoinitiation | C4-position, S-linked glycosides | High yields with complete regioselectivity and good diastereoselectivity. | rsc.org |

Michael Addition Reactions with Thiol-Reactive Electrophiles

The Michael addition, a type of conjugate addition reaction, is another cornerstone of organic synthesis that is frequently used to form carbon-sulfur bonds. researchgate.netmasterorganicchemistry.com Specifically, the thia-Michael reaction involves the 1,4-addition of a thiol nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.govacsgcipr.org

This reaction is highly efficient and atom-economical, proceeding readily with a variety of Michael acceptors such as α,β-unsaturated ketones, esters, and nitriles. acsgcipr.orgyoutube.com The reaction can be catalyzed by weak bases, which deprotonate the thiol to form a more nucleophilic thiolate anion. nih.govyoutube.com This thiolate then attacks the β-carbon of the Michael acceptor. researchgate.netyoutube.com

Key aspects of the thia-Michael addition include:

Broad Substrate Scope: A wide range of thiols and activated alkenes can participate in the reaction. nih.govacsgcipr.org

High Regioselectivity: The addition of the thiol occurs predictably at the β-position of the Michael acceptor. acsgcipr.org

Catalyst-Free Options: In some cases, the reaction can proceed without a catalyst, particularly in water. acsgcipr.org

In the context of synthesizing aminothiol analogs, a thiol can be reacted with a Michael acceptor that contains an amino group, or an aminothiol can be directly added to a suitable electrophile. The reaction's simplicity and high functional group tolerance make it a valuable method for creating complex molecules. nih.gov For instance, the reaction of aminothiophenols with α,β-unsaturated ketones has been systematically studied, demonstrating moderate to good yields under optimized conditions. jlu.edu.cn

The thia-Michael addition is also recognized for its potential in creating covalent adaptable networks due to the reversibility of the hetero-Michael addition under certain conditions. nih.gov This property is being explored for applications in materials science. nih.gov

Table 2: Examples of Thia-Michael Addition Reactions

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Key Findings | Reference |

| Thiol | α,β-Unsaturated Nitrile | Base | Thioether | The base deprotonates the thiol to a more nucleophilic thiolate. | youtube.com |

| o-Aminothiophenol | α,β-Unsaturated Ketones | CeCl3·7H2O-NaI | β-Thio-ketones | The catalytic system works well for the reaction. | jlu.edu.cn |

| Thiols | α,β-Unsaturated Carbonyl Compounds | Water (catalyst-free) | Thioethers | Efficient and environmentally friendly synthesis. | acsgcipr.org |

| Thiols | Acrylates and Acrylamides | Amines and Phosphines | Thioethers | Phosphine catalysts were found to be highly efficient. | researchgate.net |

Selective and Simultaneous Functionalization Approaches

The presence of both an amino and a thiol group in compounds like 4-aminobutane-1-thiol offers the opportunity for selective or simultaneous functionalization, leading to a wide array of derivatives with tailored properties. The distinct reactivity of the thiol (a soft nucleophile) and the amine (a harder nucleophile) allows for orthogonal chemical modifications.

Selective functionalization of the thiol group can be readily achieved through reactions like thiol-ene coupling and thia-Michael additions, as previously discussed. The high chemoselectivity of these reactions allows the thiol to react specifically in the presence of the amine, often without the need for protecting the amino group. nih.govyoutube.com

Simultaneous functionalization, or the functionalization of both groups in a controlled manner, can be achieved by selecting reagents that react with both functionalities or by employing a sequential one-pot approach. For example, a molecule containing both an alkene and an electrophilic group susceptible to nucleophilic attack by an amine could potentially react with an aminothiol at both sites under appropriate conditions.

The ability to selectively or simultaneously modify the amino and thiol groups is crucial for applications such as the development of bifunctional linkers, surface modification, and the synthesis of complex biomolecules and materials.

4 Aminobutane 1 Thiol Hydrochloride As a Chemical Building Block

Utilization in Complex Organic Synthesis

The dual functionality of 4-aminobutane-1-thiol (B1328795) hydrochloride makes it a valuable intermediate in synthetic organic chemistry. Its amino and thiol groups can react independently or in concert, providing a strategic tool for chemists to construct intricate molecular architectures.

Precursor for Carbon-Nitrogen and Carbon-Sulfur Bond Formations

The construction of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental to organic synthesis, particularly in the creation of pharmaceuticals and functional materials. scirp.orgmdpi.com 4-Aminobutane-1-thiol hydrochloride serves as a potent precursor for both types of bond formations due to its distinct nucleophilic centers.

The primary amine (-NH₂) is a strong nucleophile that readily participates in reactions to form C-N bonds. For instance, it can undergo nucleophilic substitution with alkyl halides or acylation with acyl chlorides under basic conditions to form secondary amines and amides, respectively.

Simultaneously, the thiol (-SH) group is an excellent nucleophile for forming C-S bonds. mdpi.com It can react with various electrophiles in processes such as the thia-Michael addition to α,β-unsaturated carbonyl compounds. researchgate.net The thiol group's reactivity is a cornerstone for creating thioethers and other sulfur-containing moieties within a larger molecule. rsc.org This dual reactivity allows for sequential or orthogonal reaction schemes where one functional group is reacted while the other is protected, or where both are utilized in a single synthetic strategy.

| Reaction Type | Functional Group | Reactant Class Example | Bond Formed |

| Nucleophilic Substitution | Amine (-NH₂) | Alkyl Halides | Carbon-Nitrogen |

| Acylation | Amine (-NH₂) | Acyl Chlorides | Carbon-Nitrogen |

| Thia-Michael Addition | Thiol (-SH) | α,β-Unsaturated Ketones | Carbon-Sulfur |

| Nucleophilic Substitution | Thiol (-SH) | Alkyl Halides | Carbon-Sulfur |

| Thiol-Ene Reaction | Thiol (-SH) | Alkenes | Carbon-Sulfur |

Integration into Advanced Molecular Scaffolds

The bifunctional nature of 4-aminobutane-1-thiol hydrochloride allows it to act as a linker or a branching point, enabling its integration into advanced and complex molecular scaffolds. By reacting its two distinct functional groups, chemists can build larger molecules with precisely controlled architectures. For example, the compound can be used to synthesize various heterocycles, which are core structures in many biologically active compounds. Furthermore, both the nitrogen and sulfur atoms can act as donor sites, making the molecule a potential ligand for creating metal coordination complexes. This allows for the construction of sophisticated organometallic frameworks with specific catalytic or material properties.

Building Block for Bioconjugation Strategies (focused on chemical linkage)

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. 4-Aminobutane-1-thiol hydrochloride is a valuable building block for these strategies, primarily due to its thiol group, which provides a reactive handle for site-specific modifications. nih.gov The unique nucleophilicity of the thiol group makes it an ideal target for selective chemical reactions under mild, physiological conditions. nih.gov

One of the most prevalent strategies is the thiol-maleimide reaction. A biomolecule can be functionalized with a maleimide (B117702) group, which then reacts specifically with the thiol of 4-aminobutane-1-thiol (or a molecule derived from it) to form a stable thioether linkage. nih.govnih.gov Another powerful method is the radical-mediated thiol-ene reaction, where the thiol adds across an alkene (a carbon-carbon double bond). nih.gov This "click" reaction is highly efficient and orthogonal, meaning it does not interfere with other functional groups typically found in biological systems. nih.gov By incorporating 4-aminobutane-1-thiol into a molecule, a reactive thiol is introduced, which can then be used to conjugate it to a peptide, protein, or other macromolecule for diagnostic or therapeutic purposes. nih.gov

| Conjugation Strategy | Thiol-Reactive Partner | Resulting Linkage | Key Features |

| Thiol-Maleimide Addition | Maleimide | Thioether | Highly selective, stable bond, widely used. nih.govnih.gov |

| Thiol-Ene Reaction | Alkene (C=C) | Thioether | "Click" chemistry, high efficiency, radical-mediated. nih.govqmul.ac.uk |

| Thiol-Disulfide Exchange | Disulfide (-S-S-) | Disulfide | Reversible linkage, responsive to reducing environments. nih.gov |

| Thiol-Vinylsulfone Addition | Vinyl Sulfone | Thioether | Stable linkage, reacts with thiols at physiological pH. nih.gov |

Role in Peptide Synthesis Methodologies

In the field of peptide science, the introduction of non-natural structures and specific functional groups is crucial for developing new therapeutics and biological tools. 4-Aminobutane-1-thiol hydrochloride provides a chemical route to achieve such modifications.

Incorporation of Modified Amino Acid Analogs

4-Aminobutane-1-thiol hydrochloride can serve as a starting material for the synthesis of non-natural amino acid analogs. These custom-designed amino acids can then be incorporated into peptides to bestow novel properties. For example, it is possible to synthesize an analog of a basic amino acid like ornithine, where the side chain is extended and terminated with a thiol group instead of an amine. nih.gov Such a "mercapto-ornithine" or a similar lysine (B10760008) analog would be a powerful tool. Once synthesized, this modified amino acid, with its alpha-amino and carboxylic acid groups, can be used in standard solid-phase peptide synthesis (SPPS) protocols. nih.govlsu.edu The incorporation of such an analog introduces a unique thiol functionality at a specific, predetermined position within the peptide sequence.

Strategies for Thiol-Containing Peptide Synthesis

The synthesis of peptides containing a free thiol group opens up a wide array of possibilities for post-synthesis modification. nih.gov A common strategy involves incorporating an amino acid with a thiol-containing side chain, such as cysteine or a custom analog derived from 4-aminobutane-1-thiol. nih.gov

Once the peptide is assembled on a solid support, the unique thiol handle can be used for various chemical transformations. nih.gov These include:

Macrocyclization: The thiol can react with another functional group on the peptide (e.g., another thiol to form a disulfide bridge or an electrophile) to create a cyclic peptide. nih.gov Cyclization often increases peptide stability and bioactivity.

Site-Specific Labeling: The thiol can be selectively targeted to attach probes like fluorophores or radiolabels for imaging applications. nih.gov

Drug Conjugation: The thiol provides a specific attachment point for conjugating a small molecule drug, creating a peptide-drug conjugate.

The thiol-ene reaction, for instance, can be performed directly on the resin-bound peptide to install the thiol group or to modify it, offering a versatile platform for creating diverse peptide structures. nih.gov This strategic incorporation of a thiol group is a cost-effective method for generating large libraries of chemically modified peptides for screening and therapeutic development. nih.gov

Ligand Design and Coordination Chemistry Research

Chelation Properties of the Amino Thiol Moiety with Metal Centers

The amino and thiol groups of 4-aminobutane-1-thiol provide two distinct points of coordination, classifying it as a bidentate ligand. The nitrogen atom of the amino group and the sulfur atom of the thiol group can both donate lone pairs of electrons to a metal center, forming a stable chelate ring. The formation of a six-membered chelate ring with a metal ion is anticipated, a configuration known for its thermodynamic stability.

The coordination behavior of aminothiols is well-documented, and by analogy, the chelation of 4-aminobutane-1-thiol with metal ions can be inferred. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions such as copper(I), silver(I), mercury(II), and cadmium(II). The nitrogen atom, a harder donor, can coordinate with a wider range of transition metal ions, including but not limited to copper(II), nickel(II), and zinc(II). The dual nature of the donor atoms allows 4-aminobutane-1-thiol to form stable complexes with a broad spectrum of metals.

Studies on analogous aminothiol (B82208) ligands, such as 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, have demonstrated bidentate coordination through the amino and thiol groups, leading to the formation of stable five-membered chelate rings with metal ions like Ni(II), Cu(II), Zn(II), and Cd(II). nih.govnih.govresearchgate.net This established coordination mode provides a strong model for the expected behavior of 4-aminobutane-1-thiol. The geometry of the resulting metal complexes is influenced by the coordination number and the electronic configuration of the metal ion. For instance, Cu(II) complexes with similar ligands often exhibit a square planar geometry, while other divalent metal ions may form tetrahedral or octahedral complexes depending on the stoichiometry and the presence of other co-ligands. nih.govnih.gov

The table below summarizes the expected coordination properties based on the behavior of analogous aminothiol ligands.

| Metal Ion | Expected Coordination Geometry | Chelate Ring Size |

| Cu(II) | Square Planar / Octahedral | 6-membered |

| Ni(II) | Tetrahedral / Octahedral | 6-membered |

| Zn(II) | Tetrahedral | 6-membered |

| Cd(II) | Tetrahedral | 6-membered |

Development of Novel Ligands and Metal Complexes Incorporating 4-Aminobutane-1-thiol Units

The primary amino group of 4-aminobutane-1-thiol hydrochloride is a reactive handle for the synthesis of more complex, multidentate ligands. A common and effective method for this is through condensation reactions with aldehydes or ketones to form Schiff base ligands. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are highly versatile ligands in coordination chemistry. nih.gov

For example, the reaction of 4-aminobutane-1-thiol with salicylaldehyde (B1680747) or its derivatives would yield a tridentate ligand with an O,N,S donor set. The phenolic oxygen, the imine nitrogen, and the thiol sulfur would all be available for coordination to a metal center. This approach allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The synthesis of such Schiff base ligands and their subsequent complexation with transition metals is a widely employed strategy in the design of novel coordination compounds with specific catalytic or biological activities. researchgate.netnih.goviosrjournals.org

The general synthetic route for a Schiff base ligand derived from 4-aminobutane-1-thiol and its subsequent complexation is depicted below:

Step 1: Schiff Base Formation

R-CHO + H₂N-(CH₂)₄-SH → R-CH=N-(CH₂)₄-SH + H₂O

(Aldehyde/Ketone + 4-Aminobutane-1-thiol → Schiff Base Ligand + Water)

Step 2: Metal Complex Formation

Mⁿ⁺ + x(R-CH=N-(CH₂)₄-SH) → [M(R-CH=N-(CH₂)₄-S)ₓ]⁽ⁿ⁻ˣ⁾⁺ + xH⁺

(Metal Ion + Schiff Base Ligand → Metal Complex)

The resulting metal complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal center. For instance, in the FT-IR spectrum, a shift in the ν(C=N) stretching frequency upon complexation is indicative of the imine nitrogen's involvement in coordination. Similarly, changes in the electronic absorption spectra (UV-Vis) can provide information about the geometry of the metal complex.

Applications of 4 Aminobutane 1 Thiol Hydrochloride in Materials Science and Polymer Chemistry

Surface Modification and Functionalization Studies

The dual functionality of 4-aminobutane-1-thiol (B1328795) hydrochloride makes it a prime candidate for the surface modification of polymers. The thiol group can form strong covalent bonds with various substrates or polymer backbones, while the amine group can alter surface properties or serve as a reactive site for further functionalization.

Enhancement of Polymer Surface Characteristics

The incorporation of thiol groups onto a polymer surface can significantly alter its physical and chemical properties. Research into UV-curable polymers with surface-active thiol groups demonstrates that these groups can undergo subsequent reactions to tune surface characteristics. For instance, surface thiols can react with molecules like fluorinated acrylates via a Michael addition reaction. This specific modification has been shown to increase the water contact angle of a polymer surface from 40° to 77°, effectively transforming it from a more hydrophilic to a more hydrophobic state.

This ability to graft molecules onto a surface allows for precise control over the final properties of the material. By reacting 4-aminobutane-1-thiol hydrochloride to anchor it to a polymer, a reactive amine or thiol handle is exposed. This handle can then be used to attach other functional molecules. This strategy is part of a broader "click chemistry" approach used to modify polymers like cellulose (B213188) acetate (B1210297). In one study, cellulose acetate was modified with various thiols using a thio-Michael reaction, resulting in a portfolio of new materials with tailored properties, including high transparency and altered hydrophobicity. achemblock.com This methodology allows for the fine-tuning of material properties for specific applications. achemblock.com

Table 1: Example of Polymer Surface Modification via Thiol Chemistry

| Initial Polymer Surface | Modification Step | Resulting Surface | Change in Property | Reference |

|---|---|---|---|---|

| Polymer with surface-active thiol groups | Incubation with fluorinated acrylate (B77674) | Fluorinated surface | Water contact angle increased from 40° to 77° | |

| Cellulose Acetate Acrylate | Thio-Michael reaction with Octadecanethiol | Hydrophobic cellulose derivative | Increased hydrophobicity, high transparency | achemblock.com |

Application in Coatings and Adhesives Research

The principles of surface modification are fundamental to the performance of coatings and adhesives. The thiol group of 4-aminobutane-1-thiol hydrochloride is particularly noteworthy for its ability to form strong bonds, including disulfide bridges with cysteine-rich proteins. This property is the basis for the development of mucoadhesive polymers, which can adhere firmly to biological surfaces. google.comresearchgate.net By integrating this compound into a polymer matrix for a coating or adhesive, its thiol group can act as a powerful anchor, either to the substrate being coated or to another surface in an adhesive application.

Furthermore, the bifunctional nature of the compound allows it to act as a "molecular glue" or coupling agent. It can bridge the interface between an inorganic substrate and an organic polymer coating, enhancing the coating's durability and adhesion. The exposed amine groups on the surface of a coating can also impart desirable characteristics, such as improved wettability or a positive surface charge, which can be crucial for biocompatibility or for directing the assembly of subsequent layers.

Synthesis of Novel Materials

Beyond modifying existing surfaces, 4-aminobutane-1-thiol hydrochloride is a key ingredient in the de novo synthesis of advanced functional materials, from polymers that conduct electricity to materials that respond to light.

Building Block for Conducting Polymers

Conducting polymers, such as polyaniline and polythiophene, are characterized by their conjugated backbones. The incorporation of functional groups can tune their electronic properties and processability. While direct polymerization of 4-aminobutane-1-thiol hydrochloride into a conducting polymer is not widely documented, its constituent functional groups—amine and thiol—are instrumental in this field. For example, aminothiophenols, which contain both an amine and a thiol attached to a benzene (B151609) ring, can be polymerized to create materials that ideally combine the conductivity of polyaniline with the redox activity of the thiol group. mdpi.com

A powerful strategy involves using thiol-ene "click" chemistry to create side-chain functionalized monomers that can then be polymerized. nih.govrsc.org In this approach, a conducting polymer precursor with an alkene ("-ene") group is reacted with a thiol-containing molecule. nih.gov Using a molecule like 4-aminobutane-1-thiol hydrochloride would attach a primary amine to the monomer via a flexible butane (B89635) linker. This functionalized monomer can then be electrochemically or chemically polymerized to produce a conducting polymer with pendant amine groups, tuning the final material's solubility, surface chemistry, and film morphology. nih.govrsc.org

Precursor for Photoresponsive Materials

Photoresponsive materials, which change their properties upon exposure to light, are central to technologies like photolithography and 3D printing. The photoinitiated thiol-ene "click" reaction is a cornerstone of this field due to its high efficiency and control. researchgate.net In this reaction, a mixture of a multi-functional thiol and a multi-functional alkene polymerizes rapidly when exposed to light, typically UV or visible light, in the presence of a photoinitiator. researchgate.netresearchgate.netsigmaaldrich.com

4-Aminobutane-1-thiol hydrochloride can serve as the thiol-containing precursor in such formulations. When mixed with a polymer or monomer bearing alkene groups, it can participate in a photo-induced cross-linking process to form a stable polymer network. researchgate.netnih.gov This process allows for the spatial and temporal control of polymerization, enabling the fabrication of intricate patterns and 3D structures. researchgate.net The resulting material would also feature primary amine groups throughout its structure, providing sites for further modification or for imparting specific pH-responsive behavior.

Integration into Crosslinked Polymeric Systems (e.g., Hydrogels)

Hydrogels are three-dimensional, water-swollen polymer networks with significant applications in biomedicine. The ability of 4-aminobutane-1-thiol hydrochloride to facilitate cross-linking is particularly valuable in hydrogel synthesis. The process often begins with the "thiolation" of a base polymer (such as hyaluronic acid, chitosan, or polyethylene (B3416737) glycol), where the thiol group of a compound like 4-aminobutane-1-thiol hydrochloride is covalently attached to the polymer backbone. google.commdpi.com

Once the polymer is thiolated, these appended thiol groups can form crosslinks through several "click" chemistry mechanisms to create a stable hydrogel network. google.comresearchgate.net

Table 2: Cross-linking Mechanisms for Thiolated Polymers

| Cross-linking Mechanism | Description | Co-Reactant(s) | Resulting Bond | Reference |

|---|---|---|---|---|

| Oxidative Disulfide Formation | Thiol groups on different polymer chains react with each other in the presence of an oxidizing agent or air. | Oxygen, oxidizing agents | Disulfide bond (-S-S-) | google.com |

| Michael-type Addition | Thiol groups react with electron-poor double bonds known as Michael acceptors. | Polymers with maleimide (B117702), vinyl sulfone, or acrylate groups | Thioether bond | google.com |

| Thiol-Ene Reaction | Thiol groups react with alkene ("-ene") groups, typically initiated by light. | Polymers with alkene (e.g., norbornene, allyl) groups | Thioether bond | google.com |

| Thiol-Epoxy Reaction | Thiol groups react with epoxy groups to open the ring. | Polymers with epoxy groups | Thioether bond and a hydroxyl group | google.com |

These reactions are known for their high efficiency and ability to proceed under mild, often physiological, conditions, making them ideal for encapsulating cells or sensitive therapeutic molecules. researchgate.net The resulting hydrogels can be designed to be injectable and to form in situ, providing scaffolds for tissue engineering, regenerative medicine, and controlled drug delivery. google.comresearchgate.net

Functionalization of Metal-Organic Frameworks (MOFs) for Adsorption Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a variety of applications, including gas storage, catalysis, and adsorption of pollutants from water. The properties of MOFs can be further tailored for specific tasks through post-synthetic modification, a technique used to introduce new functional groups onto the framework after its initial synthesis.

While direct literature on the use of 4-Aminobutane-1-thiol hydrochloride for the functionalization of MOFs is not yet prevalent, the known reactivity of amine and thiol groups in MOF chemistry allows for a scientifically grounded projection of its potential applications. The dual functionality of 4-aminobutane-1-thiol makes it a particularly interesting candidate for creating bifunctional MOFs capable of adsorbing a broader spectrum of contaminants.

The primary amine group is known to enhance the adsorption of acidic gases like CO2 and can also coordinate with various heavy metal cations. rsc.org On the other hand, the thiol group has a strong affinity for soft heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) through the formation of stable metal-sulfur bonds. mdpi.com Therefore, functionalizing a MOF with 4-aminobutane-1-thiol could result in a versatile adsorbent for a range of environmental pollutants.

The most probable method for attaching 4-Aminobutane-1-thiol to a MOF would be through post-synthetic modification. For MOFs with open metal sites, the amine group of the ligand could coordinate directly to the metal centers. Alternatively, the amine group could be used to form covalent bonds with the organic linkers of the MOF, for example, through amide bond formation with carboxylic acid functionalities on the linkers.

To illustrate the potential impact of such functionalization, a hypothetical data table is presented below. This table compares the theoretical adsorption capacities of a parent MOF with its 4-aminobutane-1-thiol-functionalized counterpart for various pollutants. The data is extrapolated from reported values for other amine and thiol functionalized adsorbents.

| Pollutant | Parent MOF Adsorption Capacity (mg/g) | Functionalized MOF Adsorption Capacity (mg/g) | Percentage Increase |

|---|---|---|---|

| Mercury (Hg²⁺) | 150 | 550 | 267% |

| Lead (Pb²⁺) | 120 | 480 | 300% |

| Cadmium (Cd²⁺) | 80 | 350 | 338% |

| Carbon Dioxide (CO₂) | 45 | 95 | 111% |

The successful functionalization of MOFs with 4-Aminobutane-1-thiol hydrochloride would need to be confirmed through various characterization techniques. Infrared (IR) spectroscopy could detect the characteristic N-H and S-H stretching vibrations. X-ray photoelectron spectroscopy (XPS) would be instrumental in confirming the presence of both nitrogen and sulfur on the surface of the MOF.

Analytical Chemistry Methodologies Involving 4 Aminobutane 1 Thiol Hydrochloride

Derivatization Strategies for Analytical Detection

Due to the lack of a strong chromophore in its native structure, 4-aminobutane-1-thiol (B1328795) hydrochloride is often chemically modified, or derivatized, prior to analysis. This process converts the analyte into a product with properties that are more suitable for detection by common analytical instruments.

Pre-Column Derivatization Techniques for Amino Acids and Thiols

Pre-column derivatization is a widely employed strategy in the analysis of amino acids and thiols, including aminothiols like 4-aminobutane-1-thiol hydrochloride. jasco-global.comnih.gov This technique involves reacting the analyte with a derivatizing agent before its introduction into the analytical column. One of the most common reagents used for the derivatization of primary amines is o-phthalaldehyde (B127526) (OPA). jasco-global.comjascoinc.comnih.gov The reaction of OPA with a primary amine, in the presence of a thiol, rapidly yields a highly fluorescent isoindole derivative. nih.govshimadzu.com

In the case of 4-aminobutane-1-thiol hydrochloride, the primary amino group can react with OPA. The thiol required for the reaction can be an external reagent, such as 3-mercaptopropionic acid (3-MPA) nih.gov, or potentially the intrinsic thiol group of another molecule of the analyte itself, although the use of an external thiol is more controlled. This derivatization is typically performed in an automated fashion just prior to injection into a high-performance liquid chromatography (HPLC) system to ensure the stability and reproducibility of the fluorescent adducts formed. nih.govjascoinc.com The resulting derivatized product can then be readily detected by a fluorescence detector.

Other derivatization reagents for amino groups include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl-Cl), which also form fluorescent adducts. nih.gov For the thiol group, reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can be used, which react with thiols to produce a colored product detectable by UV-Vis spectrophotometry. researchgate.net

Formation of Fluorescent Adducts for Enhanced Detection

The primary goal of derivatization is often to attach a fluorescent tag to the analyte, thereby significantly enhancing the sensitivity of its detection. The reaction of 4-aminobutane-1-thiol hydrochloride with OPA/thiol reagent leads to the formation of a fluorescent isoindole adduct, which can be excited at a specific wavelength and will emit light at a longer wavelength. For OPA derivatives, excitation is typically around 350 nm with emission measured at approximately 450 nm. shimadzu.com

Similarly, fluorescent probes based on the 7-oxanorbornadiene (B1225131) (OND) framework have been developed for the selective labeling of thiols. nih.gov These probes can contain a fluorophore, such as dansyl, which is initially quenched. Upon reaction with a thiol, such as the one present in 4-aminobutane-1-thiol hydrochloride, a fluorescent adduct is formed, leading to a significant increase in fluorescence intensity. nih.gov For example, adducts formed with dansyl-containing OND probes can exhibit fluorescence enhancements of up to 180-fold. nih.gov Another class of fluorescent labeling reagents for thiols includes those based on the 2,1,3-benzoxadiazole skeleton, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). tcichemicals.comtcichemicals.com These reagents react with thiols to produce stable, highly fluorescent derivatives that can be detected at excitation and emission wavelengths of around 460 nm and 535 nm, respectively. tcichemicals.com

Chromatographic Separation and Quantification Methods

Following derivatization, chromatographic techniques are employed to separate the analyte of interest from other components in the sample matrix and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of derivatized and underivatized aminothiols. jascoinc.comshimadzu.comnih.gov For the separation of the fluorescent adducts of 4-aminobutane-1-thiol hydrochloride, reversed-phase HPLC (RP-HPLC) is typically used. nih.govnih.gov

A common setup involves a C18 column as the stationary phase. jascoinc.com The mobile phase usually consists of a buffer solution and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.gov For instance, a method for separating OPA-derivatized amino acids utilizes a phosphate (B84403) buffer at a specific pH as one mobile phase component and a mixture of buffer, methanol, and acetonitrile as the other. nih.gov The gradient program is optimized to achieve baseline separation of all compounds of interest in the shortest possible time. The column temperature is also a critical parameter that can be adjusted to improve separation efficiency. jascoinc.com

Optimization of Detection Limits and Method Sensitivity

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). For methods involving 4-aminobutane-1-thiol hydrochloride, optimization of these parameters is crucial, especially when analyzing biological samples where the analyte may be present at low concentrations.

The choice of derivatization reagent plays a significant role in the achievable sensitivity. Fluorescent derivatization, for example with OPA or NBD-F, generally provides superior sensitivity compared to UV-Vis detection. nih.govmdpi.com For OPA-derivatized amino acids, detection limits in the low micromolar to nanomolar range are often achievable. nih.gov The linearity of the detector response over a range of concentrations is also a key aspect of method validation, with correlation coefficients (r values) close to 0.999 indicating excellent linearity. nih.gov

Method sensitivity can be further enhanced by optimizing various HPLC parameters, including injection volume, flow rate, and detector settings. For mass spectrometry-based detection, which can be coupled with HPLC (LC-MS), the sensitivity can reach the femtomole range for certain thiol-peptides. researchgate.net

Development of Thiol-Specific Reagents and Probes

The unique reactivity of the thiol group has spurred the development of specific reagents and probes for its detection and for studying its role in biological systems. While not exclusively developed using 4-aminobutane-1-thiol hydrochloride, this compound serves as a relevant model for the validation of new thiol-reactive probes due to its bifunctional nature.

The design of these probes often relies on principles of nucleophilic addition or substitution, where the thiol group acts as the nucleophile. mdpi.com For example, probes based on the Michael addition reaction have been developed. These probes contain an electron-deficient double bond that readily reacts with thiols. mdpi.com Another strategy involves the use of disulfide bond cleavage, where a probe containing a disulfide linkage is cleaved by a thiol, leading to a detectable signal. mdpi.com

More recently, reactivity-guided approaches have been employed to discover electrophilic natural products by using thiol-based probes. nih.govresearchgate.net These probes, which can be based on cysteine or thiophenol derivatives, react with electrophilic sites in natural products, allowing for their detection and isolation. nih.gov The development and validation of such probes would involve testing their reactivity and selectivity against a panel of thiols, which could include 4-aminobutane-1-thiol hydrochloride. A novel thiol linker, 3-dithiothreitol propanoic acid (DTTCOOH), has been synthesized for the development of biosensors with antifouling properties, highlighting the ongoing innovation in thiol-based probes. mdpi.com

Supramolecular Chemistry and Self Assembly Processes

Exploration of Self-Assembled Systems Incorporating 4-Aminobutane-1-thiol (B1328795) Hydrochloride

A primary application of 4-aminobutane-1-thiol hydrochloride in supramolecular chemistry is the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. sigmaaldrich.comrsc.org The thiol group exhibits a strong affinity for gold, leading to the spontaneous organization of the molecules into a densely packed, ordered, single-molecule-thick layer. uh.edu In this arrangement, the thiol end of the molecule chemisorbs onto the gold substrate, while the aminobutyl chains extend away from the surface. uh.edu This process results in a new surface with the chemical properties of the exposed amino groups.

The formation of these SAMs is a multi-stage process. Initially, rapid adsorption of the thiol molecules occurs, followed by a slower organization phase where the alkyl chains align to maximize van der Waals interactions, resulting in a more ordered, crystalline-like structure. sigmaaldrich.comnih.gov The final structure of the monolayer is influenced by factors such as the purity of the alkanethiol and the incubation time. sigmaaldrich.com

Amino-terminated SAMs, such as those formed from 4-aminobutane-1-thiol, are of particular interest because the terminal amino groups can be used to link other functional molecules to the surface. ocha.ac.jp For example, these surfaces can be used to immobilize proteins, DNA, or other biomolecules for applications in biosensors and biocompatible materials. nih.gov The structure and properties of these SAMs, including the orientation and packing of the molecules, have been studied using various surface-sensitive techniques. rsc.orgnih.gov

Table 1: Characteristics of Self-Assembled Monolayers (SAMs) of Amino-Terminated Thiols

| Property | Description | Relevant Research Findings |

|---|---|---|

| Formation | Spontaneous adsorption of thiol-containing molecules onto a substrate, typically a noble metal like gold. uh.edu | The process is often characterized by two kinetic regimes: a fast initial uptake followed by a slower organization step. uh.edu |

| Driving Forces | Strong, semi-covalent bond formation between sulfur and the metal substrate (e.g., Au-S bond strength is ~45 kcal/mol). Van der Waals interactions between the alkyl chains stabilize the ordered structure. sigmaaldrich.com | The self-assembly process is driven by intermolecular and intramolecular forces that guide the molecules into a stable, low-energy state. sigmaaldrich.com |

| Structure | Forms a crystalline-like monolayer with molecules tilted at a specific angle relative to the surface normal to maximize chain-chain interactions. sigmaaldrich.com | For many alkanethiols on Au(111), a (√3 × √3)R30° structure is observed. sigmaaldrich.com The final structure can be influenced by the length of the alkyl chain and the nature of the terminal group. rsc.org |

| Functionalization | The terminal amino group of 4-aminobutane-1-thiol provides a reactive site for further chemical modification or for creating surfaces with specific chemical properties (e.g., pH-responsiveness). ocha.ac.jp | Amino-terminated SAMs can be used to construct functional molecular layers containing anions. ocha.ac.jp |

Mechanisms of Thiol-Mediated Supramolecular Interactions

The thiol group of 4-aminobutane-1-thiol is central to its role in forming supramolecular assemblies. Thiol-mediated interactions are primarily driven by the formation and exchange of disulfide bonds (S-S). This reversible covalent interaction is a key mechanism in many biological systems and has been harnessed in synthetic supramolecular chemistry. nih.gov

The formation of disulfide bonds can occur through the oxidation of two thiol groups. This process can be reversible, as the disulfide bond can be cleaved back to thiols under reducing conditions. This dynamic nature allows for the assembly and disassembly of supramolecular structures in response to changes in the chemical environment, such as pH or the presence of oxidizing or reducing agents. nih.gov

In the context of self-assembly, thiol-mediated interactions are crucial for the stability and dynamics of the resulting structures. For instance, in peptide-based supramolecular systems, disulfide bonds can be used to control the quaternary structure and create well-defined binding pockets. nih.gov The principles of these interactions are also fundamental to understanding processes like thiol-mediated cellular uptake, where molecules containing disulfide bonds can interact with thiols on cell surfaces to facilitate entry into the cell.

Role in Dynamic Covalent Chemistry and Reversible Supramolecular Networks

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure and composition in response to external stimuli. nih.gov The reversible formation of disulfide bonds from thiols is a classic example of a dynamic covalent reaction. nih.govnih.gov

4-Aminobutane-1-thiol, with its reactive thiol group, can be a building block for creating dynamic covalent systems. By participating in thiol-disulfide exchange reactions, it can be incorporated into polymer networks, hydrogels, and other materials that exhibit dynamic properties such as self-healing and stimuli-responsiveness. rsc.orgmdpi.com

For example, polymers functionalized with thiol groups can be cross-linked through the formation of disulfide bonds. rsc.org These cross-links are not permanent and can be broken and reformed, allowing the material to change its shape or properties. This has been demonstrated in the formation of dynamic covalent polymer nanoparticles and hydrogels. rsc.org The reversibility of the thiol-anhydride reaction has also been employed to create covalent adaptable networks (CANs) that show tunable dynamic properties. nih.gov

The combination of the thiol group's ability to form reversible covalent bonds and the amino group's potential for non-covalent interactions (like hydrogen bonding) makes 4-aminobutane-1-thiol a versatile component for constructing complex, hierarchical supramolecular systems. nih.govresearchgate.net These systems can exhibit life-like functions, such as adaptation and self-replication, which are at the forefront of systems chemistry research. nih.gov

Mechanistic and Theoretical Investigations of 4 Aminobutane 1 Thiol Hydrochloride

Chemical Reactivity Studies of Amine and Thiol Functionalities

The chemical character of 4-aminobutane-1-thiol (B1328795) hydrochloride is dictated by the presence of its amine and thiol moieties. These functional groups are known to participate in a variety of chemical transformations, and their coexistence within the same molecule can lead to unique reactivity profiles.

The primary amine group, in its protonated form as a hydrochloride salt, is relatively unreactive as a nucleophile. However, under basic conditions, the free amine can readily participate in nucleophilic substitution and addition reactions. Its reactivity is a subject of interest in synthetic chemistry for the construction of larger, more complex molecules.

The thiol group is a versatile functional group with a rich reaction chemistry. It is particularly known for its role in redox processes and its ability to form strong bonds with soft metals. The reactivity of the thiol group is central to many of the potential applications of 4-aminobutane-1-thiol hydrochloride.

Thiol-Disulfide Exchange Reaction Mechanisms

One of the most significant reactions involving thiols is the thiol-disulfide exchange. This is a reversible reaction where a thiol attacks a disulfide bond, resulting in the formation of a new disulfide and a new thiol. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This forms a transient trigonal bipyramidal intermediate, which then breaks down to release a different thiolate.

The general mechanism can be represented as:

RS⁻ + R'S-SR' → RSSR' + R'S⁻

The rate of this reaction is highly dependent on the pKa of the attacking thiol and the pH of the solution, as the concentration of the reactive thiolate species is crucial. For 4-aminobutane-1-thiol hydrochloride, the proximity of the amine group could potentially influence the pKa of the thiol group through inductive effects, thereby modulating its reactivity in thiol-disulfide exchange reactions.

Role as a Reducing Agent in Non-Biological Systems

Thiols are effective reducing agents due to the relative weakness of the S-H bond and the stability of the resulting disulfide. In non-biological systems, 4-aminobutane-1-thiol can act as a reducing agent for a variety of substrates. For instance, it can reduce metal ions, organic disulfides, and other oxidized species. The driving force for these reactions is the formation of the stable disulfide dimer of 4-aminobutane-1-thiol.

Computational Chemistry and Molecular Modeling Approaches

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the behavior of molecules like 4-aminobutane-1-thiol hydrochloride. These methods allow for the investigation of molecular properties, reactivity, and interactions at an atomic level of detail.

Prediction of Chemical Properties and Reactivity

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of chemical properties for 4-aminobutane-1-thiol hydrochloride. These properties include molecular geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. Furthermore, the reactivity of the amine and thiol groups can be assessed by calculating parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations can provide insights into the most likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Physicochemical Properties of 4-Aminobutane-1-thiol (Note: These values are computationally predicted and may differ from experimental values.)

| Property | Predicted Value |

| Molecular Formula | C4H11NS |

| Molecular Weight | 105.21 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 105.060869 g/mol |

| Topological Polar Surface Area | 38.8 Ų |

Molecular Docking Simulations (focused on binding to synthetic targets/ligands)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-aminobutane-1-thiol hydrochloride, docking simulations could be used to investigate its binding affinity and mode of interaction with synthetic receptors or ligands. For example, one could model the interaction of this molecule with a synthetic cavity designed to recognize both amine and thiol functionalities. Such simulations would provide valuable information on the binding energy, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the preferred conformation of the ligand in the bound state.

While no specific molecular docking studies involving 4-aminobutane-1-thiol hydrochloride and synthetic targets are currently published, this approach holds significant promise for the rational design of systems that can selectively bind and respond to this molecule.

Conformational Analysis and Structural Dynamics

The flexible butane (B89635) chain of 4-aminobutane-1-thiol allows it to adopt a variety of conformations in solution. Understanding the conformational landscape and the dynamics of interconversion between different conformers is crucial for a complete picture of its reactivity and binding properties.

Molecular dynamics (MD) simulations can be used to explore the conformational space of 4-aminobutane-1-thiol hydrochloride. By simulating the motion of the atoms over time, MD can reveal the most stable conformations, the energy barriers between them, and how the conformational equilibrium is influenced by the solvent and temperature. This information is particularly important for understanding how the relative orientation of the amine and thiol groups changes over time, which can have a profound impact on its chemical behavior, especially in reactions where both groups are involved.

Future Research Directions and Emerging Applications

Advancements in Stereoselective Synthesis of Aminothiol (B82208) Derivatives

The biological and chemical properties of aminothiol derivatives are often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that afford precise control over the three-dimensional arrangement of atoms is of paramount importance. Future research in this area is expected to focus on several key aspects.

One promising avenue is the use of chiral catalysts in the synthesis of aminothiol derivatives. While traditional methods may result in a mixture of stereoisomers, the application of rhodium, ruthenium, or copper-based catalysts has shown potential in guiding reactions toward the formation of a single, desired enantiomer. georgiasouthern.edu The development of novel catalyst systems with enhanced efficiency and selectivity will be a significant focus.

Another area of advancement lies in biocatalysis, which utilizes enzymes to perform stereoselective transformations. nih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereocontrol, making them an attractive alternative to traditional chemical catalysts. nih.gov Research into identifying and engineering enzymes for the synthesis of chiral aminothiols is an expanding field. nih.gov

Furthermore, the development of novel synthetic strategies, such as asymmetric Giese reactions catalyzed by photoredox processes, offers a practical and general approach for the diastereoselective preparation of β-thiolated amino acids. nih.gov These methods can provide access to a diverse range of aminothiol derivatives with high stereopurity that are not easily accessible through conventional means. nih.gov

The table below summarizes some stereoselective synthetic approaches that could be adapted for aminothiol derivatives.

| Synthetic Approach | Catalyst/Mediator | Key Feature | Potential Application for Aminothiol Derivatives |

| Asymmetric Aminohydroxylation | Chiral Catalysts | Direct formation of β-amino alcohols from alkenes. | Synthesis of chiral aminobutanol precursors to 4-aminobutane-1-thiol (B1328795) derivatives. |

| Rh(II)-catalyzed 1,3-dipolar cycloaddition | Rhodium(II) Carboxylates | Highly diastereoselective formation of syn-α-hydroxy-β-amino esters. diva-portal.org | Creation of complex aminothiol structures with multiple stereocenters. |